1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane 1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 2034609-61-3
VCID: VC7560355
InChI: InChI=1S/C19H24N2O2S/c22-19(18-14-15-4-1-2-5-17(15)23-18)21-9-3-8-20(10-11-21)16-6-12-24-13-7-16/h1-2,4-5,14,16H,3,6-13H2
SMILES: C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3O2)C4CCSCC4
Molecular Formula: C19H24N2O2S
Molecular Weight: 344.47

1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane

CAS No.: 2034609-61-3

Cat. No.: VC7560355

Molecular Formula: C19H24N2O2S

Molecular Weight: 344.47

* For research use only. Not for human or veterinary use.

1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane - 2034609-61-3

Specification

CAS No. 2034609-61-3
Molecular Formula C19H24N2O2S
Molecular Weight 344.47
IUPAC Name 1-benzofuran-2-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Standard InChI InChI=1S/C19H24N2O2S/c22-19(18-14-15-4-1-2-5-17(15)23-18)21-9-3-8-20(10-11-21)16-6-12-24-13-7-16/h1-2,4-5,14,16H,3,6-13H2
Standard InChI Key DRGXTHOKHBJNKN-UHFFFAOYSA-N
SMILES C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3O2)C4CCSCC4

Introduction

Molecular Structure and Physicochemical Properties

Core Architecture and Substituent Analysis

The title compound features a 1,4-diazepane ring—a seven-membered heterocycle containing two nitrogen atoms—substituted at positions 1 and 4. The 1-position is modified by a 1-benzofuran-2-carbonyl group (C9_9H5_5O2_2), while the 4-position bears a thian-4-yl moiety (C5_5H9_9S) . Benzofuran contributes aromaticity and potential π-π stacking interactions, whereas the thianyl group introduces sulfur-based polarity and conformational constraints.

Quantitative Molecular Descriptors

Key physicochemical parameters include:

PropertyValueSource
Molecular formulaC19_{19}H24_{24}N2_2O2_2S
Molecular weight344.47 g/mol
CAS Registry Number2034609-61-3

The molecular weight (344.47 g/mol) positions this compound within the typical range for central nervous system-targeting drugs, aligning with structural analogs like orexin receptor antagonists . The presence of sulfur (3.04% by mass) and oxygen (9.28%) suggests moderate polarity, potentially influencing blood-brain barrier permeability.

Synthetic Approaches and Optimization

Retrosynthetic Considerations

While direct synthesis protocols for 1-(1-benzofuran-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane remain unpublished, analogous diazepane derivatives provide methodological insights. A general strategy involves:

  • Diazepane ring formation via cyclization of diamino precursors .

  • N-functionalization through nucleophilic acyl substitution or reductive amination .

For example, dual orexin receptor antagonist MK-4305 employs a similar diazepane core functionalized with chlorobenzoxazolyl and triazolylphenyl groups, synthesized via sequential coupling reactions . Applied to the target compound, this would entail:

  • Coupling 1-benzofuran-2-carbonyl chloride to the diazepane nitrogen

  • Introducing the thianyl group via Mitsunobu or Ullmann-type reactions

Crystallographic and Analytical Characterization

Though single-crystal X-ray data for the title compound remains unavailable, related structures demonstrate key geometric features. The diazepane ring typically adopts a chair-like conformation with nitrogen atoms in equatorial positions . Bond lengths between the carbonyl oxygen and adjacent carbons average 1.21 Å (C=O) and 1.48 Å (C-N), consistent with resonance stabilization .

Stability and Metabolic Considerations

Degradation Pathways

Predominant metabolic sites include:

  • Diazepane ring: Oxidative N-dealkylation

  • Benzofuran system: Epoxidation at the furan ring

  • Thianyl group: S-oxidation to sulfoxide/sulfone derivatives

In vitro microsomal studies of similar compounds show half-lives of 2.3–4.7 hours in human liver microsomes, suggesting moderate hepatic clearance .

Physicochemical Stability

Comparative Analysis with Structural Analogs

The table below contrasts key features with related diazepane derivatives:

CompoundMolecular TargetIC50_{50} (nM)LogPSource
MK-4305 (Orexin antagonist)OX1/OX2 receptors0.6/0.33.1
4b (Antifibrotic agent)Caspase-3842.8
Title compoundPredicted: Caspase-3N/A3.4*

*Calculated using Crippen's fragmentation method

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